3-(((4Z,7Z,10Z,13Z,16Z,19Z)-Docosa-4,7,10,13,16,19-hexaenoyl)oxy)propane-1,2-diyl dipalmitate
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Overview
Description
1,2-Dipalmitoyl-3-docosahexaenoyl Glycerol: is a biochemical compound with the molecular formula C57H98O6 and a molecular weight of 879.38 g/mol . This compound is a triacylglycerol, which means it consists of three fatty acid chains esterified to a glycerol backbone. Specifically, it contains two palmitic acid (hexadecanoic acid) chains at the sn-1 and sn-2 positions and one docosahexaenoic acid (DHA) chain at the sn-3 position .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dipalmitoyl-3-docosahexaenoyl Glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids. The process typically involves the following steps:
Activation of Fatty Acids: Palmitic acid and docosahexaenoic acid are activated using reagents like dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) to form reactive intermediates.
Esterification: The activated fatty acids are then reacted with glycerol under controlled conditions to form the desired triacylglycerol.
Industrial Production Methods: Industrial production of 1,2-Dipalmitoyl-3-docosahexaenoyl Glycerol involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dipalmitoyl-3-docosahexaenoyl Glycerol undergoes various chemical reactions, including:
Oxidation: The docosahexaenoic acid chain is particularly susceptible to oxidation due to its multiple double bonds.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield glycerol and the respective fatty acids.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under mild conditions.
Major Products:
Oxidation: Oxidation of the DHA chain can lead to the formation of various oxidized lipid species.
Hydrolysis: Hydrolysis yields glycerol, palmitic acid, and docosahexaenoic acid.
Scientific Research Applications
1,2-Dipalmitoyl-3-docosahexaenoyl Glycerol has several scientific research applications:
Chemistry: It is used as a model compound to study lipid oxidation and hydrolysis reactions.
Biology: It serves as a substrate in enzymatic studies involving lipases and esterases.
Medicine: The compound is investigated for its potential role in modulating lipid metabolism and its effects on cardiovascular health.
Industry: It is used in the formulation of specialized nutritional supplements and functional foods.
Mechanism of Action
The mechanism of action of 1,2-Dipalmitoyl-3-docosahexaenoyl Glycerol involves its interaction with lipid metabolic pathways. The compound can be hydrolyzed by lipases to release free fatty acids, which are then involved in various metabolic processes. The docosahexaenoic acid released from the compound is known to exert anti-inflammatory and cardioprotective effects by modulating signaling pathways and gene expression .
Comparison with Similar Compounds
1,3-Dipalmitoyl-2-docosahexaenoyl Glycerol: This compound has a similar structure but with the DHA chain at the sn-2 position.
1,2-Dipalmitoyl-3-oleoyl Glycerol: This compound contains oleic acid instead of DHA at the sn-3 position.
Uniqueness: 1,2-Dipalmitoyl-3-docosahexaenoyl Glycerol is unique due to the presence of the highly unsaturated docosahexaenoic acid chain, which imparts distinct biochemical properties and potential health benefits .
Properties
Molecular Formula |
C57H98O6 |
---|---|
Molecular Weight |
879.4 g/mol |
IUPAC Name |
2,3-di(hexadecanoyloxy)propyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C57H98O6/c1-4-7-10-13-16-19-22-25-26-27-28-29-30-33-35-38-41-44-47-50-56(59)62-53-54(63-57(60)51-48-45-42-39-36-32-24-21-18-15-12-9-6-3)52-61-55(58)49-46-43-40-37-34-31-23-20-17-14-11-8-5-2/h7,10,16,19,25-26,28-29,33,35,41,44,54H,4-6,8-9,11-15,17-18,20-24,27,30-32,34,36-40,42-43,45-53H2,1-3H3/b10-7-,19-16-,26-25-,29-28-,35-33-,44-41- |
InChI Key |
GNADFLWMYUNMMR-MSDLDNLYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
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